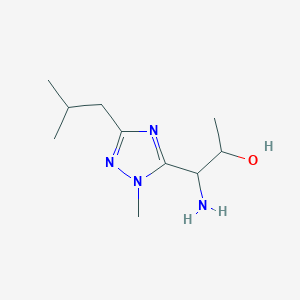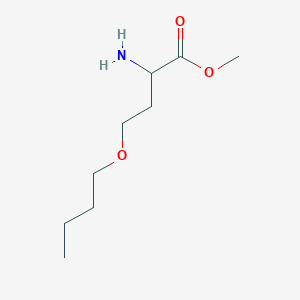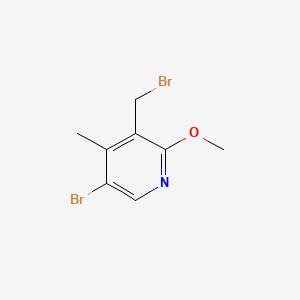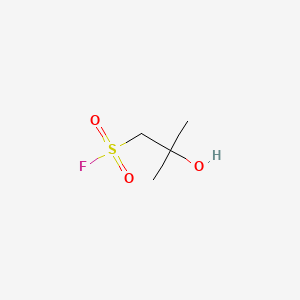
(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method to synthesize (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol involves the cyclization of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation.
Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to obtain the desired product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Uniqueness
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(5-cyclopropyl-1-methyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C7H11N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h5,11H,2-4H2,1H3 |
Clé InChI |
XUDMLGINSGGVGZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)CO)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)



![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)



![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)


![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

